molecular formula C24H21ClN4O4 B12708091 Benzoic acid, 2,6-dimethoxy-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide CAS No. 84044-28-0

Benzoic acid, 2,6-dimethoxy-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide

Cat. No.: B12708091
CAS No.: 84044-28-0
M. Wt: 464.9 g/mol
InChI Key: QHONGBAFCHPZOB-UHFFFAOYSA-N
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Description

Benzoic acid, 2,6-dimethoxy-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide (CAS: 84044-28-0) is a structurally complex molecule combining a benzoic acid backbone with a benzodiazepine moiety linked via a hydrazide group. Its molecular formula is C₂₄H₂₁ClN₄O₄, with a molecular weight of 464.91 g/mol . Key structural features include:

  • 2,6-Dimethoxybenzoic acid: The methoxy groups at positions 2 and 6 enhance lipophilicity compared to unsubstituted benzoic acid.
  • Benzodiazepine core: A 7-chloro-5-phenyl-1,4-benzodiazepin-2-one subunit, a motif associated with neurological activity in pharmaceuticals.

Properties

CAS No.

84044-28-0

Molecular Formula

C24H21ClN4O4

Molecular Weight

464.9 g/mol

IUPAC Name

N'-(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)-2,6-dimethoxybenzohydrazide

InChI

InChI=1S/C24H21ClN4O4/c1-32-18-9-6-10-19(33-2)20(18)23(30)29-28-22-24(31)26-17-12-11-15(25)13-16(17)21(27-22)14-7-4-3-5-8-14/h3-13,22,28H,1-2H3,(H,26,31)(H,29,30)

InChI Key

QHONGBAFCHPZOB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NNC2C(=O)NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2,6-dimethoxy-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide typically involves multiple steps:

    Preparation of 2,6-dimethoxybenzoic acid: This can be synthesized from 2,6-dimethoxybenzaldehyde through oxidation reactions.

    Formation of benzodiazepine derivative: The benzodiazepine core is synthesized through the condensation of o-phenylenediamine with a suitable diketone.

    Coupling reaction: The final step involves the coupling of the benzodiazepine derivative with 2,6-dimethoxybenzoic acid hydrazide under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the benzodiazepine ring, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Formation of quinones and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Scientific Research Applications

  • Chemistry:
    • Used as a building block for synthesizing more complex organic molecules.
    • Serves as a precursor in the development of novel chemical entities with tailored properties.
  • Biology:
    • Investigated for antimicrobial properties, showing efficacy against various pathogens.
    • Explored for anticancer activities due to structural similarities with known anticancer agents.
  • Medicine:
    • Potential therapeutic agent for neurological disorders, leveraging its benzodiazepine structure to interact with GABA-A receptors.
    • Studied for its sedative and anxiolytic effects.
  • Industry:
    • Applied in the formulation of new materials with enhanced stability and reactivity.
    • Utilized in pharmaceutical formulations due to its biological activity.

Research indicates that derivatives of benzoic acid and benzodiazepines exhibit diverse biological activities:

  • Antimicrobial Properties: Studies have shown that this compound possesses significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The halogen substituent (chlorine) enhances this activity.
  • Antioxidant Activity: Compounds with methoxy groups are known to scavenge free radicals effectively, providing protection against oxidative stress. This property is crucial in age-related diseases where oxidative damage is prevalent.
  • Neuropharmacological Effects: Evidence suggests that the compound may act as an AMPAR antagonist, influencing glutamate receptor activity, which is essential for managing anxiety and epilepsy.

Case Studies

  • Antimicrobial Efficacy:
    A study evaluating various benzodiazepine derivatives found that those with halogen substitutions exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The structural features likely contribute to this enhanced efficacy.
  • Neuropharmacological Assessment:
    Using whole-cell patch-clamp techniques on HEK293 cells, researchers observed that the compound significantly inhibited AMPAR desensitization rates without affecting deactivation rates. This suggests potential applications in treating hyperactivation associated with neurological disorders.
  • Antioxidant Activity Evaluation:
    In vitro assays demonstrated that compounds similar to 2,6-dimethoxybenzoic acid effectively protected neuronal cells from oxidative damage induced by reactive oxygen species (ROS), highlighting their potential as neuroprotective agents.

Research Findings Summary Table

Application Area Findings
Antimicrobial ActivitySignificant efficacy against Staphylococcus aureus and Escherichia coli.
Antioxidant ActivityEffective in scavenging free radicals; protective against oxidative stress in neuronal cells.
Neuropharmacological EffectsInhibition of AMPAR desensitization suggests therapeutic potential for neurological disorders.

Mechanism of Action

The mechanism of action of this compound is largely influenced by its benzodiazepine core. Benzodiazepines typically exert their effects by binding to the GABA-A receptor in the central nervous system, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This leads to sedative, anxiolytic, and muscle relaxant effects. The presence of the benzoic acid and dimethoxy groups may modulate the binding affinity and specificity of the compound for its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoic Acid Hydrazide Derivatives

Several benzoic acid hydrazides share structural similarities but differ in substituents and biological effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Toxicity Insights
Target Compound C₂₄H₂₁ClN₄O₄ 464.91 2,6-Dimethoxybenzoic acid + benzodiazepine-hydrazide Unknown, but benzodiazepine moiety suggests CNS activity potential
Benzoic acid, 3,5-dibromo-2-hydroxy- (CAS: N/A) C₁₇H₁₃Br₂N₃O₃ 508.16 Dibromo, hydroxy, and pyrazolylmethylene substituents Not reported; bromine may increase toxicity
Benzoic acid, 4-hydroxy-, 2-(2H-1,4-benzoxazin-3-yl)hydrazide C₁₅H₁₃N₃O₃ 283.28 4-Hydroxybenzoic acid + benzoxazine-hydrazide Unreported; benzoxazine may confer antimicrobial activity

Key Comparisons :

  • Toxicity : Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives indicate that molecular connectivity indices (e.g., 0JA, 1JA) correlate with oral LD₅₀ in mice . The target’s dimethoxy groups may reduce acute toxicity compared to halogenated derivatives.
Benzodiazepine Derivatives

The benzodiazepine core is shared with pharmaceuticals, but functional group variations alter activity:

Compound Name Molecular Formula Key Functional Groups Pharmacological Insights
Target Compound C₂₄H₂₁ClN₄O₄ Hydrazide-linked benzodiazepine Hydrazide may reduce metabolic stability vs. esters or carboxylates
7-Chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylic acid (Potassium salt) C₁₆H₁₁ClKN₂O₃ Carboxylate + potassium Classical benzodiazepine structure; likely sedative/hypnotic
Benzodiazepine ester derivative (CAS: 29955-91-7) C₂₅H₂₈ClN₃O₄ Ester + diethylamino propyl group Ester linkage may enhance bioavailability

Key Comparisons :

  • Functional Group Impact : The target’s hydrazide linkage may confer unique hydrogen-bonding capabilities compared to carboxylates or esters, influencing receptor binding .
  • Solubility : Benzoic acid derivatives with methoxy groups exhibit higher aqueous solubility than halogenated analogs , though the benzodiazepine moiety may counteract this via hydrophobicity.

Pharmacological and Toxicity Considerations

  • T3SS Inhibition : Benzoic acid derivatives (e.g., 4-methoxy-cinnamic acid) inhibit bacterial type III secretion systems (T3SS) . The target’s benzoic acid moiety may share this activity, though the benzodiazepine component’s role is unclear.
  • Paeoniflorin metabolism demonstrates rapid conversion of ester-linked benzoic acid derivatives to free benzoic acid in vivo .

Biological Activity

Benzoic acid derivatives and benzodiazepine analogs are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The compound Benzoic acid, 2,6-dimethoxy-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide combines features from both classes of compounds. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C₁₈H₁₈ClN₃O₄
  • Molecular Weight: 359.81 g/mol
  • CAS Number: Not specifically listed but can be derived from its components.

Antimicrobial Properties

Research indicates that benzodiazepine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that modifications in the benzodiazepine structure can enhance antibacterial effects against various pathogens. The presence of halogen substituents (like chlorine) in the structure is often correlated with increased potency against bacteria and fungi .

Antioxidant Activity

The antioxidant properties of benzoic acid derivatives have been widely studied. Compounds with methoxy groups (such as 2,6-dimethoxy) are known to scavenge free radicals effectively, which can protect cells from oxidative stress . This activity is particularly relevant in the context of age-related diseases where oxidative damage plays a critical role.

Neuropharmacological Effects

Benzodiazepines are primarily recognized for their effects on the central nervous system (CNS). The compound may act as an AMPAR antagonist, influencing glutamate receptor activity. This mechanism is crucial for managing conditions like anxiety and epilepsy . Studies have demonstrated that certain structural modifications can lead to enhanced inhibition of AMPARs, suggesting potential therapeutic applications in neurological disorders .

Case Studies

  • Antimicrobial Efficacy : A study evaluating various benzodiazepine derivatives found that those with halogen substitutions exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound's structural features likely contribute to this enhanced efficacy .
  • Neuropharmacological Assessment : Using whole-cell patch-clamp techniques on HEK293 cells, researchers observed that the compound significantly inhibited AMPAR desensitization rates without affecting deactivation rates. This suggests a potential application in treating hyperactivation associated with neurological disorders .
  • Antioxidant Activity Evaluation : In vitro assays demonstrated that compounds similar to 2,6-dimethoxybenzoic acid effectively protected neuronal cells from oxidative damage induced by reactive oxygen species (ROS), highlighting their potential as neuroprotective agents .

Research Findings Summary Table

Biological ActivityObservationsReferences
AntimicrobialEffective against S. aureus, E. coli ,
AntioxidantScavenges ROS, protects neuronal cells
NeuropharmacologicalInhibits AMPAR desensitization

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